molecular formula C18H18N2O2 B11351408 5-methoxy-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole

5-methoxy-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole

Cat. No.: B11351408
M. Wt: 294.3 g/mol
InChI Key: IOXDMGVELJWFLT-UHFFFAOYSA-N
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Description

5-methoxy-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide and a base such as potassium carbonate.

    Attachment of the Phenoxy Group: The phenoxy group can be attached through a nucleophilic substitution reaction using a phenol derivative and a suitable leaving group.

    Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced via an alkylation reaction using an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and prop-2-en-1-yl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzodiazole core, potentially converting it to a dihydrobenzodiazole derivative.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce dihydrobenzodiazole derivatives.

Scientific Research Applications

5-methoxy-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Its potential therapeutic properties are explored for the development of new drugs, particularly in the treatment of neurological disorders.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-methoxy-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole, 4-methoxy-6-(2-propenyl): Similar in structure but with a dioxole ring instead of a benzodiazole core.

    Phenol, 2-methoxy-5-(1-propenyl): Shares the methoxy and propenyl groups but lacks the benzodiazole structure.

    2-Methyl-2-propen-1-ol: Contains a propenyl group but differs significantly in overall structure.

Uniqueness

The uniqueness of 5-methoxy-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-1,3-benzodiazole lies in its combination of functional groups and the benzodiazole core, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

6-methoxy-2-[(2-prop-2-enylphenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C18H18N2O2/c1-3-6-13-7-4-5-8-17(13)22-12-18-19-15-10-9-14(21-2)11-16(15)20-18/h3-5,7-11H,1,6,12H2,2H3,(H,19,20)

InChI Key

IOXDMGVELJWFLT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)COC3=CC=CC=C3CC=C

Origin of Product

United States

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